N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
This compound belongs to the 2,3-dihydro-1,4-benzodioxine carboxamide family, characterized by a benzodioxine core linked to a carboxamide group. The distinguishing feature of this molecule is the N-[2-(cyclohex-1-en-1-yl)ethyl] substituent, which introduces an unsaturated cyclohexene ring.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-17(18-9-8-13-4-2-1-3-5-13)14-6-7-15-16(12-14)21-11-10-20-15/h4,6-7,12H,1-3,5,8-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPGMLACZXLVMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps. One common route starts with the preparation of 2-(1-cyclohexen-1-yl)ethylamine, which is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid chloride under controlled conditions to form the desired amide. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and maintain the reaction environment .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various amide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Substituent Variations on the Benzodioxine Core
- N-(cyclohexylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (Y207-3782): Key Difference: Replaces the cyclohexenylethyl group with a cyclohexylmethyl moiety. This difference may influence pharmacokinetics and target selectivity .
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (ZINC95482):
- Key Difference : Incorporates a sulfamoylphenyl-pyrimidine group instead of the cyclohexenylethyl chain.
- Impact : The polar sulfamoyl and pyrimidine groups enhance hydrogen-bonding capacity, reflected in a binding energy of -9.0 kcal/mol (Table 6, ). This suggests stronger target affinity but possibly reduced cell permeability compared to the cyclohexenyl derivative.
2.2 Functional Group Modifications
- 3-[(4-Biphenylylcarbonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide: Key Difference: Replaces the cyclohexenylethyl group with a biphenylcarbonyl-benzofuran system.
- N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: Key Difference: Features a dimethylaminoethyl-benzothiazol substituent. Impact: The basic dimethylamino group and fluorinated benzothiazol ring improve solubility in aqueous media (MW = 401.45 g/mol) while retaining affinity for targets like ion channels or enzymes .
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H31N3O7S
- Molecular Weight : 493.6 g/mol
- CAS Number : 438487-31-1
This structure is significant as it includes a benzodioxane moiety, which has been associated with various biological activities.
1. Anti-inflammatory Activity
Research has indicated that derivatives of benzodioxane, including this compound, exhibit notable anti-inflammatory properties. A comparative study showed that compounds with a similar structure demonstrated anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen .
2. Anticancer Potential
The benzodioxane scaffold has been linked to anticancer activity. For instance, studies have shown that certain benzodioxane derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in tumor progression. One study highlighted the efficacy of a related compound in inhibiting the p38α MAPK pathway, crucial for cancer cell survival and proliferation .
3. Antimicrobial Properties
Several derivatives of benzodioxane have demonstrated antimicrobial activity. The structural modifications in compounds similar to this compound have been shown to enhance their antimicrobial efficacy against various pathogens .
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving carrageenan-induced paw edema in rats, a derivative of benzodioxane was tested for its anti-inflammatory effects. The results indicated that the compound significantly reduced edema compared to the control group, suggesting its potential as an effective anti-inflammatory agent .
Case Study 2: Anticancer Activity in Ovarian Carcinoma Models
Another study investigated the effects of a benzodioxane derivative on ovarian carcinoma cells. The compound inhibited cell growth and induced apoptosis in these cells through modulation of the HSF1 pathway, highlighting its potential as a therapeutic agent in oncology .
Comparative Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, and how can reaction conditions be standardized?
- Methodology : The compound is synthesized via multi-step organic reactions. A common approach involves coupling 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with 2-(cyclohex-1-en-1-yl)ethylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) under anhydrous conditions in dichloromethane or DMF. Reaction monitoring via TLC or HPLC is critical to optimize yields (~60–70%) and minimize byproducts .
- Standardization : Control temperature (0–5°C during coupling), use inert atmospheres (N₂/Ar), and purify via column chromatography (silica gel, eluent: ethyl acetate/hexane). Confirm purity (>95%) via NMR and LC-MS .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- X-ray crystallography : Resolve crystal structures using SHELX software for refinement (e.g., SHELXL for small-molecule refinement) to confirm bond angles and stereochemistry .
- Spectroscopy : ¹H/¹³C NMR (confirm aromatic protons at δ 6.5–7.2 ppm and cyclohexene protons at δ 5.4–5.8 ppm), FTIR (amide C=O stretch ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. What are the primary biological targets of this compound, and how are preliminary in vitro assays designed?
- Targets : Cholinesterases (e.g., acetylcholinesterase, IC₅₀ ~2–5 µM) and lipoxygenase enzymes (anti-inflammatory applications) .
- Assay Design :
- Cholinesterase inhibition : Use Ellman’s method with acetylthiocholine as substrate, monitoring absorbance at 412 nm.
- Lipoxygenase inhibition : Spectrophotometric detection of conjugated dienes at 234 nm .
Advanced Research Questions
Q. How can contradictory data in enzyme inhibition studies (e.g., IC₅₀ variability) be resolved?
- Root Causes : Variability may arise from assay conditions (pH, temperature), enzyme source (recombinant vs. tissue-extracted), or compound solubility.
- Resolution :
- Use orthogonal assays (e.g., isothermal titration calorimetry for binding affinity validation).
- Standardize enzyme batches and pre-equilibrate compounds in assay buffers (e.g., 1% DMSO).
- Apply statistical models (e.g., ANOVA with post-hoc tests) to identify outliers .
Q. What strategies are effective for elucidating the compound’s binding mode with cholinesterases?
- Computational Methods :
- Molecular docking (AutoDock Vina, GOLD) using crystal structures of acetylcholinesterase (PDB ID: 4EY7).
- MD simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes over 100 ns trajectories.
- Experimental Validation :
- Site-directed mutagenesis of active-site residues (e.g., Ser203, Glu334 in AChE) to test binding affinity changes .
Q. How can researchers address low bioavailability in preclinical models?
- Optimization Strategies :
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability.
- Formulation : Use nanoemulsions or liposomes to improve solubility.
- Pharmacokinetic Studies : Monitor plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS after intravenous/oral administration in rodents .
Q. What crystallographic challenges arise during structure determination, and how are they mitigated?
- Challenges : Poor crystal quality, twinning, or weak diffraction (resolution >1.0 Å).
- Solutions :
- Optimize crystallization conditions (vapor diffusion with PEG 3350 as precipitant).
- Use synchrotron radiation for high-resolution data collection.
- Apply SHELXD/SHELXE for experimental phasing if heavy-atom derivatives fail .
Methodological Considerations
Q. How should structure-activity relationship (SAR) studies be structured for derivatives of this compound?
- Design : Synthesize analogs with modifications to:
- The benzodioxine ring (e.g., halogen substitution at C-7).
- The cyclohexene moiety (e.g., saturation to cyclohexane).
- Evaluation : Test against primary targets (cholinesterase, lipoxygenase) and off-target panels (e.g., GPCRs, kinases) to assess selectivity. Use QSAR models (e.g., CoMFA, Random Forest) to predict activity cliffs .
Q. What in vivo models are appropriate for studying neuroprotective effects?
- Models :
- Scopolamine-induced amnesia in mice : Morris water maze for cognitive assessment.
- Transgenic Alzheimer’s models (e.g., APP/PS1 mice) : Quantify amyloid-β plaques via immunohistochemistry.
- Dosage : 10–50 mg/kg (oral), with pharmacokinetic profiling to ensure brain penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
